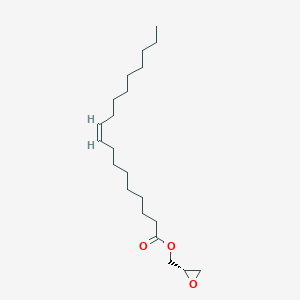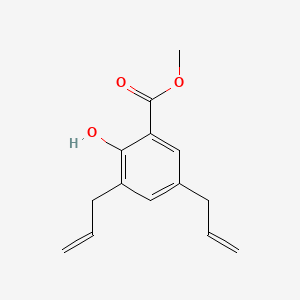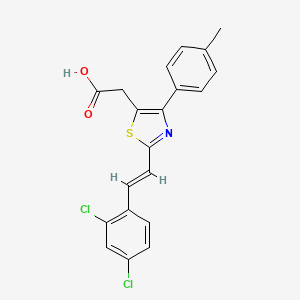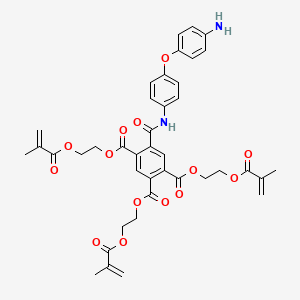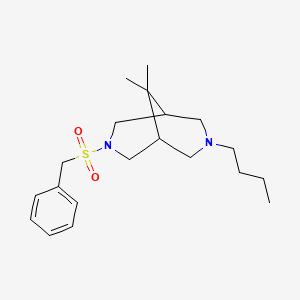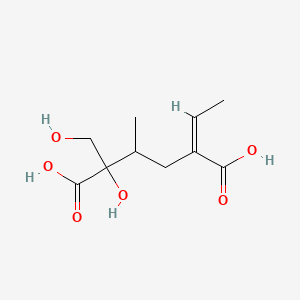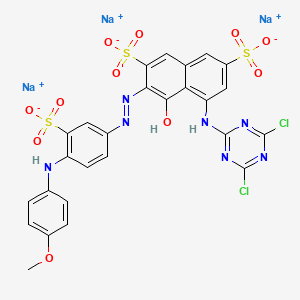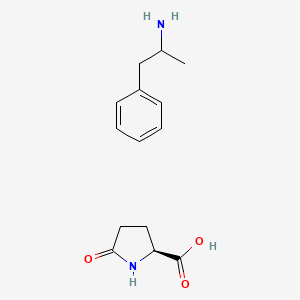
Einecs 300-803-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 300-803-9, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolin-3-one. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large quantities using batch or continuous production methods. The process involves the precise mixing of the active ingredients with other components, such as modified glycol and alkyl carboxylate, to create a stable and effective preservative solution. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
化学反应分析
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions are the active antimicrobial agents, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are responsible for the broad-spectrum antimicrobial activity of ProClin 300 .
科学研究应用
ProClin 300 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is employed in cell culture media and other biological preparations to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure accurate results. In industry, it is utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and degradation .
作用机制
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membranes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death .
相似化合物的比较
Similar Compounds: Some similar compounds to ProClin 300 include other isothiazolone-based preservatives such as ProClin 150 and ProClin 950. These compounds also exhibit broad-spectrum antimicrobial activity and are used in similar applications.
Uniqueness: What sets ProClin 300 apart from its counterparts is its exceptional stability and compatibility with a wide range of enzymes and diagnostic assay indicators. It is effective at very low concentrations and does not inhibit antibody binding, making it an ideal choice for use in sensitive diagnostic applications .
属性
CAS 编号 |
93963-60-1 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI 键 |
ABJBJEPRFKUEMJ-HVDRVSQOSA-N |
手性 SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |
规范 SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



